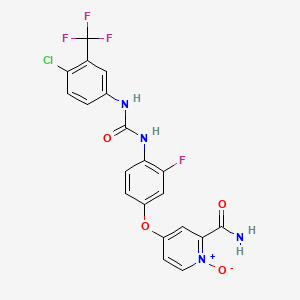
4'-ラロキシフェン-β-D-グルコピラノシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].
科学的研究の応用
4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.
Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .
化学反応の分析
Types of Reactions
4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
作用機序
4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].
類似化合物との比較
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM with similar applications in osteoporosis treatment[][2].
Uniqueness
4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].
特性
CAS番号 |
334758-19-9 |
|---|---|
分子式 |
C₃₄H₃₇NO₉S |
分子量 |
635.72 |
同義語 |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)



